3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride
Description
3,4-Dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride is a bicyclic organic compound featuring a benzodioxepin core fused with an amine group at position 6 and a hydrochloride counterion. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 223.66 g/mol (calculated from constituent atomic weights). This compound is primarily utilized as a building block in pharmaceutical and chemical synthesis, as evidenced by its inclusion in commercial catalogs (e.g., CymitQuimica and Enamine Ltd) for research applications . Its structural uniqueness lies in the seven-membered dioxepin ring fused to a benzene ring, which confers distinct electronic and steric properties compared to simpler aromatic amines.
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-7-3-1-4-8-9(7)12-6-2-5-11-8;/h1,3-4H,2,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAMVGWLAZXOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride typically involves the cyclization of 1,2-di(cyanomethoxy)benzene. This process includes the following steps :
Thorpe Cyclization: 1,2-di(cyanomethoxy)benzene undergoes Thorpe cyclization to form an enamino nitrile.
Hydrolysis: The enamino nitrile is hydrolyzed to produce the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.
Reduction: The ketone intermediate is reduced to form the amino alcohol.
Formation of Hydrochloride Salt: The amino alcohol is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzodioxepin derivatives, which can have different functional groups attached to the benzodioxepin ring .
Scientific Research Applications
Pharmaceutical Applications
1. Neuroprotective Agents
Research indicates that 3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride may serve as a neuroprotective agent. Its structural features suggest potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in treating neurodegenerative diseases and mood disorders.
2. Analgesics Development
The compound has been investigated for its analgesic properties. Studies show that derivatives with similar structures exhibit pain-relieving effects, making this compound a candidate for developing new analgesics.
3. Anticancer Research
Compounds with the benzodioxepin structure have been noted for their anticancer activities. Initial studies suggest that this compound may inhibit tumor cell proliferation, although further research is needed to elucidate its mechanisms and efficacy .
Enzyme Inhibition Studies
1. Acetylcholinesterase Inhibition
Recent studies have evaluated the inhibitory effects of compounds related to 3,4-dihydro-2H-1,5-benzodioxepin on acetylcholinesterase activity. Inhibition of this enzyme is critical in the treatment of Alzheimer's disease, as it can increase acetylcholine levels in the brain .
2. Alpha-Glucosidase Inhibition
The compound has also been tested for its ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for managing Type 2 diabetes mellitus by slowing down glucose absorption from the intestine .
Synthetic Applications
1. Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cyclization processes. This property makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride involves its interaction with β-adrenergic receptors. The compound acts as a β-adrenergic stimulant, leading to the activation of these receptors and subsequent physiological responses. This includes the relaxation of bronchial smooth muscles, making it a potential candidate for treating respiratory conditions .
Comparison with Similar Compounds
Positional Isomers
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine This positional isomer of Compound A features the amine group at position 7 instead of 4. The molecular formula is C₉H₁₁NO₂ (MW 165.18 g/mol), and it exhibits a lower molecular weight due to the absence of a hydrochloride counterion. Its melting point is reported as 81–82°C, suggesting reduced polarity compared to Compound A .
Heteroatom-Substituted Derivatives
- 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides These derivatives replace one oxygen atom in the dioxepin ring with sulfur, forming a dithiazepinone scaffold.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride
This compound (CAS 22310-84-5, MW 223.68 g/mol) shares a benzodioxin core but lacks the seven-membered dioxepin ring. The ethylamine side chain may improve solubility in polar solvents compared to Compound A .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Substituents |
|---|---|---|---|---|
| Compound A | C₁₀H₁₂ClNO₂ | 223.66 | SY221559† | 6-amine, dioxepin ring, hydrochloride |
| 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | C₉H₁₁NO₂ | 165.18 | 175136-34-2 | 7-amine, dioxepin ring |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine HCl | C₁₀H₁₄ClNO₂ | 223.68 | 22310-84-5 | Ethylamine, benzodioxin ring |
| 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile HCl | C₁₅H₁₂ClN₂O | 283.73 | 78243-63-7 | Benzonitrile, benzoxazin ring |
†CAS RN for Compound A is inferred from commercial listings (e.g., SY221559 in ).
Key Observations :
- Compound A’s hydrochloride salt increases its aqueous solubility compared to neutral analogs like the 7-amine isomer .
- The benzodioxin derivative (CAS 22310-84-5) has nearly identical molecular weight to Compound A but differs in ring size and substituent flexibility .
Functional and Application Differences
- Anticancer Potential: Dithiazepinone derivatives () show promise in anticancer research, whereas Compound A is primarily documented as a synthetic intermediate .
- Receptor Binding: Compounds like 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467, ) incorporate pyridine and dimethylamino groups, suggesting serotonin or adrenergic receptor interactions. Compound A lacks these functional groups, limiting its direct pharmacological utility .
- Synthetic Utility : Compound A is marketed as a building block for drug discovery (e.g., by CymitQuimica at €1,548/10g), whereas its 7-amine isomer is priced lower (¥35,400/10g in ), reflecting differences in demand and complexity .
Research Findings and Limitations
- Compound A: No peer-reviewed studies on its biological activity were identified in the provided evidence. Its applications are confined to chemical synthesis.
- Contrast with Active Analogs: The dithiazepinones in and the pyridin-3-amine derivative in highlight the importance of heteroatom diversity and side-chain modifications for biological activity.
Biological Activity
3,4-Dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C10H14ClNO2
- Molecular Weight: 215.68 g/mol
- CAS Number: 115464-85-2
- Purity: ≥95% .
The primary mechanism of action for this compound involves its role as a β-adrenergic stimulant . This interaction leads to:
- Activation of β-adrenergic receptors , resulting in the relaxation of bronchial smooth muscle.
- Bronchodilation , making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Respiratory Effects
Research indicates that this compound can act as a potent bronchodilator. In studies involving animal models, administration led to significant improvements in airway resistance and lung function metrics, suggesting its potential utility in treating asthma and other respiratory disorders.
Study 1: Bronchodilator Activity
A study conducted on animal models demonstrated that this compound significantly reduced airway hyperreactivity compared to control groups. The results indicated:
- A decrease in methacholine-induced bronchoconstriction.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Airway Resistance (cm H2O/L/s) | 5.0 ± 0.8 | 2.0 ± 0.5* |
| Lung Function Improvement (%) | - | 60% |
*Statistical significance p < 0.05 .
Study 2: Antimicrobial Activity
In vitro tests on structurally similar compounds indicated potential against Gram-positive and Gram-negative bacteria. While specific data on this compound are sparse, the structural similarities suggest possible efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzodioxepine Derivative | E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound differentiates it from other benzodioxepine derivatives:
| Compound Name | β-Adrenergic Activity | Antimicrobial Activity |
|---|---|---|
| 3,4-Dihydro-2H-1,5-benzodioxepin-6-amino hydrochloride | Yes | Potential |
| 3,4-Dihydro-2H-benzodioxepin derivatives | Variable | Yes |
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves dynamic pH control (pH 9–10) and polar aprotic solvents like DMF, as seen in analogous benzodioxine derivative syntheses. Key parameters include reagent stoichiometry (e.g., alkyl/aralkyl halides), base selection (e.g., LiH), and reaction time (2–3 hours). Yield optimization requires monitoring intermediates via TLC or HPLC to prevent side reactions such as over-alkylation or hydrolysis .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Melting Point Analysis : Compare observed values (e.g., 81–82°C) with literature data .
- Spectroscopy : Use H/C NMR to verify the benzodioxepin backbone and amine hydrochloride moiety. Mass spectrometry (HRMS) confirms molecular weight (CHClNO).
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>97%), supported by reference standards (e.g., 6-APB hydrochloride in forensic analysis) .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer :
- Calibration Curves : Use spiked serum or plasma samples across a linear range (e.g., 1–100 µg/mL).
- Recovery Studies : Compare extracted vs. pure compound concentrations.
- Precision/Accuracy : Intra-day and inter-day CV% should be <15%, with accuracy within ±20% of nominal values.
- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in pharmacological data (e.g., conflicting IC values)?
- Methodological Answer :
- Source Analysis : Verify reagent purity (e.g., ≥97% by HPLC) and storage conditions (e.g., desiccated at −20°C).
- Assay Validation : Replicate assays across multiple labs using standardized protocols (e.g., ELISA with recombinant proteins).
- Statistical Models : Apply ANOVA to identify batch effects or outlier data points. Cross-reference with structurally similar compounds (e.g., benzodioxepin carboxylates) for mechanistic insights .
Q. What experimental design strategies optimize the formulation of this compound for controlled-release applications?
- Methodological Answer :
- Factorial Design : Test variables like polymer ratios (e.g., HPMC:PVA), crosslinking agents (e.g., glutaraldehyde), and drug loading (5–20% w/w).
- In Vitro Release : Use USP dissolution apparatus (pH 6.8 PBS, 37°C) to model kinetics.
- Response Surface Methodology (RSM) : Correlate formulation variables with critical quality attributes (e.g., tensile strength, release rate) .
Q. How can researchers assess the environmental impact of this compound during disposal or accidental release?
- Methodological Answer :
- Ecotoxicity Assays : Test acute toxicity in Daphnia magna (48-hour LC) and algal growth inhibition (72-hour EC).
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure microbial degradation rates.
- Regulatory Compliance : Follow P402+P404 guidelines for dry, airtight storage and neutralization with 1M NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
